Elaidic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6085-36-5 |

|---|---|

Molecular Formula |

C36H66O3 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

octadec-9-enoyl octadec-9-enoate |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |

InChI Key |

OCNZHGHKKQOQCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

6085-36-5 24909-72-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Preparation of Elaidic Anhydride using dicyclohexylcarbodiimide

An In-Depth Technical Guide to the Synthesis of Elaidic Anhydride via Dicyclohexylcarbodiimide (DCC) Coupling

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the preparation of this compound, a valuable reagent in organic synthesis, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for a successful synthesis.

Strategic Overview: The Rationale for DCC-Mediated Anhydride Synthesis

Elaidic acid, the trans-isomer of oleic acid, is a C18:1 monounsaturated fatty acid characterized by its linear structure and solid state at room temperature.[1][2][3] Its conversion to this compound transforms the relatively unreactive carboxylic acid into a potent acylating agent, useful for introducing the elaidoyl group in the synthesis of complex lipids, prodrugs, and biomaterials.[4]

The direct thermal dehydration of carboxylic acids to form anhydrides requires high temperatures, which can be unsuitable for sensitive substrates.[5] The use of N,N'-dicyclohexylcarbodiimide (DCC) offers a remarkably mild and efficient alternative.[5][6] DCC acts as a powerful coupling agent, facilitating the removal of one molecule of water from two equivalents of elaidic acid at or below room temperature, leading to high yields of the desired anhydride.[7][8] The primary challenge of this methodology lies not in the reaction's efficacy but in the meticulous removal of its insoluble byproduct, N,N'-dicyclohexylurea (DCU).[9][10]

The Core Mechanism: Activating the Carboxyl Group

The efficacy of DCC lies in its ability to convert the hydroxyl group of a carboxylic acid into an excellent leaving group.[11][12] The reaction proceeds through a highly reactive O-acylisourea intermediate.[13][14][15]

The mechanism unfolds in three key stages:

-

Activation: One molecule of elaidic acid protonates a nitrogen atom of DCC. The resulting elaidate carboxylate then performs a nucleophilic attack on the central carbon of the carbodiimide.[12][16] This forms the pivotal O-acylisourea intermediate, a highly electrophilic species.[13][15]

-

Nucleophilic Acyl Substitution: A second molecule of elaidic acid, acting as a nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.[17]

-

Product Formation and Byproduct Precipitation: The tetrahedral intermediate formed in the previous step collapses, yielding this compound and the highly stable N,N'-dicyclohexylurea (DCU).[7][15] Due to its poor solubility in most organic solvents, DCU precipitates from the reaction mixture as a white solid, providing a visual indicator of the reaction's progress.[18][19]

A potential side reaction is the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.[14][15] This pathway is irreversible and does not lead to the desired anhydride. Performing the reaction at or below room temperature helps to minimize this side reaction.[19]

Caption: Mechanism of DCC-mediated anhydride formation.

A Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes yield and purity. The central principle is the maintenance of anhydrous conditions to prevent hydrolysis of the activated intermediates and the final product.[13][19]

Materials, Reagents, and Equipment

| Item | Specification | Rationale |

| Reagents | ||

| Elaidic Acid | >98% purity | High purity starting material ensures a cleaner reaction. |

| Dicyclohexylcarbodiimide (DCC) | >99% purity | The key coupling agent; purity is critical for high yield.[19] |

| Dichloromethane (DCM) | Anhydrous, >99.8% | An excellent aprotic solvent that solubilizes reagents but not the DCU byproduct.[20] |

| Equipment | ||

| Round-bottom flask | Sized appropriately | Standard reaction vessel. |

| Magnetic stirrer and stir bar | Ensures homogeneous mixing. | |

| Ice bath | For controlling reaction temperature, especially during DCC addition.[21] | |

| Drying tube (e.g., with CaCl₂) | Protects the reaction from atmospheric moisture.[22] | |

| Büchner funnel & filter flask | For efficient filtration of the precipitated DCU.[9] | |

| Rotary evaporator | For gentle removal of the solvent under reduced pressure.[19] |

Quantitative Data for a Representative Synthesis

The reaction proceeds with a 2:1 molar ratio of elaidic acid to DCC.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |

| Elaidic Acid | 282.47 | 2.0 | 10.0 | 2.82 |

| DCC | 206.33 | 1.0 | 5.0 | 1.03 |

| Dichloromethane | - | - | - | ~40-50 mL |

Step-by-Step Synthesis and Purification Workflow

Caption: Experimental workflow for this compound synthesis.

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator to eliminate any residual moisture.[19]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve elaidic acid (2.82 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

DCC Addition: Cool the elaidic acid solution to 0°C using an ice bath. In a separate beaker, dissolve DCC (1.03 g, 5.0 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the stirred elaidic acid solution over 5-10 minutes.[21]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a drying tube to the flask and stir for 2-3 hours. A white precipitate of DCU will form as the reaction progresses.[19][22] The reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: DCU Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU.[9][20] Wash the filter cake with a small amount (5-10 mL) of cold DCM to recover any product that may be entrained in the solid.[9]

-

Purification: Combine the filtrates in a separatory funnel. (Optional but recommended for high purity): Wash the organic layer sequentially with two portions of 0.5 N HCl (25 mL), two portions of saturated NaHCO₃ solution (25 mL), and finally with brine (25 mL). This removes any unreacted acid and traces of impurities.[23][24]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which should appear as a waxy solid upon solvent removal.[19] Expected yields are typically high, in the range of 87-94%.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: Look for two characteristic carbonyl (C=O) stretching bands for the anhydride group, typically appearing around 1818 cm⁻¹ and 1750 cm⁻¹.

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure and check for the absence of signals corresponding to the starting elaidic acid and the presence of new signals characteristic of the anhydride.

-

Chromatography (HPLC/GC): While possible, these methods must be developed carefully, as the anhydride can be hydrolyzed by residual water in the mobile phase or on the column.[4][25][26]

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Moisture Contamination: Water hydrolyzes the O-acylisourea intermediate and the final anhydride product.[13] | Use oven-dried glassware, anhydrous solvents, and a drying tube. Ensure starting materials are dry.[19] |

| N-Acylurea Formation: The O-acylisourea intermediate rearranges, particularly at elevated temperatures.[15][19] | Maintain the reaction temperature at 0°C during DCC addition and let it proceed at room temperature. Avoid heating. | |

| Product Contaminated with DCU | Residual Solubility of DCU: DCU is sparingly soluble in many organic solvents, and simple filtration may not remove all of it.[6][9][10] | After initial filtration and solvent removal, dissolve the crude product in a minimal amount of a solvent like diethyl ether or hexane, in which the anhydride is soluble but DCU is not. Cool the solution in a refrigerator to maximize DCU precipitation, then perform a second filtration.[20][24] |

| Reaction Stalls | Impure Reagents: Low-quality DCC or elaidic acid can inhibit the reaction. | Use reagents of high purity from a reputable supplier. |

Critical Safety Considerations

-

Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe skin irritation and allergic reactions upon contact. It is also a lachrymator.[22][27]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; double-gloving or using thicker gloves is recommended), safety goggles, and a lab coat.[22]

-

Handling: Conduct all manipulations of DCC, both solid and in solution, within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Waste: Quench any residual DCC in waste streams with a dilute acid (e.g., 1 M HCl) before disposal.

References

- Functional Groups Directory. (2025, July 12). Carboxylic Acid + DCC + NH3. ReactionWeb.io.

- BenchChem. (n.d.). Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU)

- Ataman Kimya. (n.d.). ELAIDIC ACID.

- Chemistry LibreTexts. (2023, January 22).

- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.

- Organic Syntheses. (n.d.).

- Kumar, N., et al. (2002). Analysis of fatty acid anhydrides and polyanhydrides. Analytica Chimica Acta, 465(1-2), 257-272.

- Rebek, J. Jr., et al. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH.

- Chemistry Stack Exchange. (2025, December 3).

- ECHEMI. (n.d.).

- ResearchGate. (2015, December 21).

- BenchChem. (n.d.). How to improve the yield of oleic anhydride synthesis.

- Kumar, N., et al. (2002, August 16). Analysis of fatty acid anhydrides and polyanhydrides. Bar-Ilan University Research Portal.

- Wikipedia. (n.d.). Elaidic acid.

- ChemicalBook. (n.d.). ELAIDIC ACID | 112-79-8.

- University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling.

- Grokipedia. (n.d.). Elaidic acid.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Chemistry LibreTexts. (2021, December 27). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- BenchChem. (n.d.). A Comparative Guide to Amide Synthesis: 3-Phenylpropanoic Anhydride vs. DCC.

- Organic Chemistry Portal. (n.d.).

- Synlett. (2007, August 13). Dicyclohexylcarbodiimide (DCC).

- Flanagan, D. R., & Poust, R. I. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography.

- Wikipedia. (n.d.).

- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.

- Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). YouTube.

- Chromatography Forum. (2005, August 23).

- Selinger, Z., & Lapidot, Y. (n.d.). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Elaidic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. reactionweb.io [reactionweb.io]

- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steglich Esterification [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. echemi.com [echemi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Workup [chem.rochester.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fatty acid anhydride - Chromatography Forum [chromforum.org]

- 27. researchgate.net [researchgate.net]

Chemical properties and reactivity of Elaidic Anhydride

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Elaidic Anhydride

Introduction: Understanding this compound

This compound, the symmetrical anhydride derived from elaidic acid, is a significant molecule in organic synthesis, particularly where the introduction of a long, lipophilic carbon chain is desired. As the trans-isomer of oleic acid's anhydride, its parent fatty acid, elaidic acid ((E)-octadec-9-enoic acid), is the most prevalent trans fatty acid found in partially hydrogenated vegetable oils.[1] The anhydride form, with the chemical formula C₃₆H₆₆O₃, harnesses the reactivity of the acyl group, making it a potent acylating agent.[2]

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and handling of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent for applications ranging from the synthesis of novel lipids and surfactants to the lipophilic modification of bioactive molecules.

Section 1: Physicochemical and Spectroscopic Profile

The physical state and solubility of this compound are dictated by its long, unsaturated aliphatic chains and the polar anhydride functional group. A thorough characterization is essential for its effective use in synthesis and analysis.

Physicochemical Properties

Quantitative data for this compound is summarized below. Its properties are similar to other long-chain fatty anhydrides, such as oleic anhydride.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₆₆O₃ | [2] |

| Molecular Weight | 546.92 g/mol | [2] |

| CAS Number | 55726-25-5 | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 46 °C | [2] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like carbon tetrachloride, and other solvents such as ethanol, DMF, and DMSO. | [3][5][6] |

| Sensitivity | Air and moisture sensitive.[2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are derived from its functional group and overall structure.

| Spectroscopy | Characteristic Peaks and Interpretation | Source(s) |

| Infrared (IR) | Two distinct C=O stretching bands are characteristic of acyclic anhydrides. One strong band appears around 1820 cm⁻¹ (asymmetric stretch) and another around 1750-1760 cm⁻¹ (symmetric stretch). Additional peaks for C-H stretching (~2850-2950 cm⁻¹) and the trans C=C double bond (~965 cm⁻¹) will be present. | [7][8][9] |

| ¹H NMR | Protons alpha to the carbonyl group (H-C-C=O) typically resonate in the δ 2.0-2.5 ppm region. Protons of the trans double bond (-CH=CH-) will appear around δ 5.4 ppm . The long aliphatic chain will show a large signal for methylene (-CH₂-) protons around δ 1.2-1.6 ppm and terminal methyl (-CH₃) protons around δ 0.9 ppm . | [7] |

| ¹³C NMR | The carbonyl carbon (C=O) signal is typically found in the deshielded region of δ 160-180 ppm . The carbons of the double bond will appear around δ 130 ppm . | |

| Mass Spectrometry | A prominent fragmentation pattern involves the formation of acylium ions. The molecular ion peak [M]⁺ may be observed, along with fragments corresponding to the loss of an elaidoyl group or other characteristic cleavages. | [10] |

Section 2: Chemical Reactivity and Mechanistic Pathways

As a carboxylic acid anhydride, this compound is a reactive source of acyl groups.[11] Its reactions are analogous to those of other acid anhydrides and are generally faster than esters but slower and safer than acyl chlorides.[12][13] The core of its reactivity is the nucleophilic acyl substitution mechanism, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the displacement of a carboxylate leaving group.

The general mechanism is illustrated below. The carboxylate is a good leaving group because its negative charge is stabilized by resonance.

Caption: General mechanism for reactions of this compound.

Hydrolysis

This compound reacts with water to yield two molecules of elaidic acid.[14] This reaction is often spontaneous and highlights the need to protect the anhydride from moisture during storage and use.[15]

Reaction: (C₁₇H₃₃CO)₂O + H₂O → 2 C₁₇H₃₃COOH

The reaction proceeds via nucleophilic attack of water on a carbonyl carbon.[14] Due to this reactivity, this compound cannot be dissolved in water without decomposition.[16]

Alcoholysis (Esterification)

The reaction of this compound with an alcohol produces one molecule of an elaidic acid ester and one molecule of elaidic acid.[17][18] This is a common method for synthesizing elaidate esters, which have applications as lubricants and in cosmetics. The reaction is typically slower than with acyl chlorides and may require warming.[17]

Reaction: (C₁₇H₃₃CO)₂O + R'OH → C₁₇H₃₃COOR' + C₁₇H₃₃COOH

The reactivity can be enhanced by using a base like pyridine or a catalyst such as N,N-dimethylaminopyridine (DMAP).[11] The base neutralizes the carboxylic acid byproduct and can also act as a nucleophilic catalyst.[11]

Aminolysis (Amidation)

This compound reacts with ammonia, primary amines, or secondary amines to form elaidic amides.[19][20] This reaction requires two molar equivalents of the amine. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the elaidic acid formed as a byproduct, preventing the protonation of the reactant amine.[12][21]

Reaction (with a primary amine): (C₁₇H₃₃CO)₂O + 2 R'NH₂ → C₁₇H₃₃CONHR' + C₁₇H₃₃COO⁻ R'NH₃⁺

The products are an N-substituted elaidamide and an alkylammonium elaidate salt.[20]

Reduction

Like other acid anhydrides, this compound can be reduced to the corresponding alcohol (trans-9-octadecen-1-ol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to drive the reaction to completion, which will reduce both carbonyl groups.[12][22][23] The reaction proceeds through an aldehyde intermediate which is further reduced.[22]

Section 3: Synthesis, Handling, and Storage

Synthesis

A standard laboratory method for preparing fatty acid anhydrides is the dehydration of the corresponding carboxylic acid using a coupling agent.[24] Dicyclohexylcarbodiimide (DCC) is a highly effective reagent for this transformation.[6]

The reaction involves treating two equivalents of elaidic acid with one equivalent of DCC in an anhydrous, non-polar solvent like carbon tetrachloride at room temperature. The reaction is driven by the formation of the highly stable N,N'-dicyclohexylurea (DCU), which precipitates from the solution and can be removed by filtration.[6]

Caption: Workflow for the synthesis of this compound via DCC coupling.

Safe Handling and Storage

Given its reactivity and sensitivity, proper handling of this compound is paramount.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][25] Avoid contact with skin and eyes, and prevent inhalation.[15][26]

-

Storage: this compound is sensitive to moisture and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][27] For long-term stability, storage at low temperatures (-20°C) is recommended to minimize hydrolysis and degradation.[3][27][28] Keep away from water, alcohols, bases, and strong oxidizing agents.[29][30]

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for common reactions involving this compound.

Protocol 4.1: Synthesis of an Elaidate Ester (e.g., Methyl Elaidate)

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous pyridine.

-

Reagent Addition: Add anhydrous methanol (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Gently warm the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1M HCl (aq) and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product via column chromatography on silica gel to yield pure methyl elaidate.

Protocol 4.2: Synthesis of an N-Alkyl Elaidamide (e.g., N-Octyl Elaidamide)

-

Setup: In a round-bottom flask, dissolve this compound (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Reagent Addition: In a separate flask, dissolve octylamine (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred anhydride solution at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

-

Workup: Filter the reaction mixture to remove the precipitated octylammonium elaidate salt. Wash the filtrate with 1M HCl (aq), followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Final Product: The resulting crude amide can be further purified by recrystallization or column chromatography.

References

-

Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]

-

Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

-

Wikipedia. (n.d.). Organic acid anhydride. [Link]

-

ChemistryStudent. (n.d.). Acid Anhydrides (A-level). [Link]

-

Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]

-

Agilent Technologies, Inc. (2024, July 7). Elaidic Acid - Safety Data Sheet. [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 55726-25-5. [Link]

-

Sciencemadness Wiki. (2024, February 12). Organic acid anhydride. [Link]

-

Wikipedia. (n.d.). Elaidic acid. [Link]

-

Química Organica.org. (n.d.). Reaction of anhydrides with water. [Link]

-

Chemguide. (n.d.). the preparation of amides. [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

-

The Organic Chemistry Tutor. (2020, May 12). Reactions of Anhydrides. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. [Link]

-

Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]

-

PubMed. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acid Anhydrides. [Link]

-

Chem Help ASAP. (2019, July 30). Acid Anhydride to Ester Mechanism. [Link]

-

Wentzel Lab. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide. [Link]

-

Wentzel Lab. (2020, April 7). Anhydride in acidic conditions reacting with alcohol to synthesize ester. [Link]

-

Anything Science. (2017, March 2). Anhydrides to Esters. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. [Link]

-

MassBank of North America (MoNA). (2022, April 9). Elaidic acid; LC-ESI-QTOF; MS2. [Link]

-

The Organic Chemistry Tutor. (2021, April 13). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. [Link]

-

Chemguide. (n.d.). an introduction to acid anhydrides. [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]

-

Professor Dave Explains. (2018, September 21). 20.9 Synthesis and Reactions of Acid Anhydrides. [Link]

-

ResearchGate. (2025, September 20). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents. (n.d.). US6429334B1 - Production of acid anhydrides and acid chlorides.

-

lumen learning. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. Elaidic acid - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 55726-25-5 [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. massbank.eu [massbank.eu]

- 11. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. Reaction of anhydrides with water [quimicaorganica.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Anhydride synthesis [organic-chemistry.org]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. static.cymitquimica.com [static.cymitquimica.com]

- 30. media.bazan.co.il [media.bazan.co.il]

Elaidic Anhydride structure and molecular formula

An In-Depth Technical Guide to Elaidic Anhydride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of this compound. We will delve into its core molecular structure, outline robust synthetic protocols, and discuss its reactivity and potential applications, grounding all claims in authoritative references.

Molecular Identity and Structural Elucidation

This compound is the symmetric anhydride derived from elaidic acid, a monounsaturated trans-fatty acid. Understanding its structure is fundamental to appreciating its reactivity and function in chemical synthesis.

Molecular Formula and Weight

This compound is characterized by the following fundamental properties:

Structural Features

The structure of this compound is defined by two elaidic acid molecules linked via an anhydride functional group (-CO-O-CO-). Elaidic acid itself is the trans-isomer of oleic acid. The key feature is the trans-configuration of the double bond between carbon atoms 9 and 10 (C9 and C10) of each C18 fatty acid chain.[5] This trans geometry results in a more linear, less bent molecular shape compared to its cis-isomer, oleic anhydride. This linearity influences its physical properties, such as its melting point, and its packing in solid-state and membrane structures.

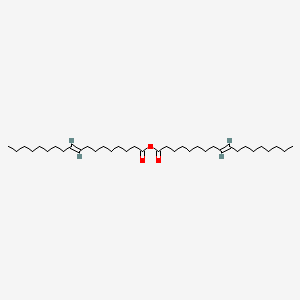

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound (C₃₆H₆₆O₃).

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (E)-octadec-9-enoyl (E)-octadec-9-enoate | [5] |

| Synonyms | trans-9-Octadecenoic Anhydride | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 46 °C | [3] |

| Sensitivity | Air and moisture sensitive | [4] |

Synthesis of this compound

The primary route for synthesizing this compound is the dehydration of its parent carboxylic acid, elaidic acid. The choice of dehydrating agent is critical to ensure high yield and purity.

Dehydration using Dicyclohexylcarbodiimide (DCC)

The use of dicyclohexylcarbodiimide (DCC) is a highly efficient and widely adopted laboratory method for preparing fatty acid anhydrides under mild conditions.[6] The reaction proceeds by activating the carboxylic acid, which then reacts with a second molecule of the acid to form the anhydride. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration.

Caption: Workflow for the synthesis of this compound using DCC.

Step-by-Step Experimental Protocol

This protocol is adapted from the established method for synthesizing fatty acid anhydrides.[6]

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidic acid (2.0 equivalents) in anhydrous carbon tetrachloride (CCl₄). Causality: The use of an anhydrous solvent and inert atmosphere is critical to prevent premature hydrolysis of the DCC reagent and the anhydride product.[4]

-

Reagent Addition: To the stirred solution, add dicyclohexylcarbodiimide (DCC) (1.0 to 1.1 equivalents) dissolved in a minimal amount of anhydrous CCl₄.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

Remove the DCU precipitate by vacuum filtration.

-

Wash the solid DCU with a small amount of fresh anhydrous CCl₄ to recover any trapped product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Validation: The final product is a solid at room temperature.[4] Purity can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, looking for the characteristic anhydride carbonyl peaks and the absence of the carboxylic acid hydroxyl peak.

Chemical Reactivity and Applications

This compound's utility stems from the reactivity of the anhydride functional group.

Acylating Agent

As a carboxylic acid anhydride, this compound is an effective acylating agent. It readily undergoes nucleophilic acyl substitution with various nucleophiles.[7]

-

Reaction with Alcohols: It reacts with alcohols in the presence of a base catalyst (e.g., pyridine) to form elaidate esters and one equivalent of elaidic acid.

-

Reaction with Amines: It reacts with primary and secondary amines to yield elaidamides and an equivalent of elaidic acid.

These reactions are fundamental for installing the trans-C18:1 acyl chain onto molecules of interest, a crucial step in the synthesis of specific lipids, probes, or drug conjugates.

Applications in Research and Development

While less common than its cis-isomer (oleic anhydride), this compound is a valuable tool for specific research areas:

-

Lipid Research: It serves as a precursor for synthesizing well-defined trans-fatty acid-containing lipids, such as specific phospholipids or triglycerides. These can be used as standards in lipidomics or incorporated into model membranes to study the biophysical effects of trans fats on membrane fluidity and protein function.

-

Nutritional Science: In metabolic studies, this compound can be used to synthesize labeled elaidate derivatives (e.g., deuterated or ¹³C-labeled) to trace the absorption, distribution, and metabolism of this specific trans-fatty acid in biological systems.

-

Drug Development: The long, lipophilic elaidyl chain can be conjugated to drugs to modify their pharmacokinetic properties, potentially enhancing membrane permeability or promoting association with lipid-based drug delivery systems. The specific trans geometry can be exploited to fine-tune these interactions.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₃₆H₆₆O₃. Its structure is characterized by two C18 trans-9-enoyl chains linked by an anhydride bridge. This structure imparts specific physical properties and chemical reactivity, making it a valuable reagent for the targeted synthesis of trans-fatty acid derivatives. The DCC-mediated dehydration of elaidic acid provides a reliable and high-yield synthetic route, enabling its use by researchers in lipid science, biochemistry, and drug discovery to investigate the precise roles and effects of this important trans-fatty acid.

References

-

Chemical-Suppliers.com. This compound | CAS 55726-25-5. [Link]

-

Şahinler Kimya. This compound >98.0%(T) - CAS 55726-25-5. [Link]

-

ChemSrc. Elaidic Acid | CAS#:112-79-8. [Link]

-

Wikipedia. Elaidic acid. [Link]

-

ResearchGate. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. [Link]

Sources

- 1. This compound | 55726-25-5 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | CAS 55726-25-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 5. Elaidic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Compound Identification and Physicochemical Properties

An in-depth technical guide to trans-9-Octadecenoic anhydride, a versatile reagent in synthetic chemistry and advanced drug development.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on trans-9-Octadecenoic anhydride. It delves into the compound's physicochemical properties, detailed synthesis protocols, analytical characterization, and key applications, with a focus on its role as a reactive intermediate in organic synthesis and as a prodrug moiety in advanced drug delivery systems.

trans-9-Octadecenoic anhydride, also known as Elaidic Anhydride, is the symmetrical anhydride of trans-9-Octadecenoic acid (elaidic acid). As a long-chain fatty acid anhydride, its lipophilic nature and reactive anhydride linkage make it a valuable tool in specialized chemical synthesis.

Table 1: Physicochemical Properties of trans-9-Octadecenoic Anhydride

| Property | Value | Source(s) |

| CAS Number | 55726-25-5 | [1][2] |

| Synonyms | This compound, trans|-9-Octadecenoic Anhydride | [1] |

| Molecular Formula | C₃₆H₆₆O₃ | [1] |

| Molecular Weight | 546.92 g/mol | [1] |

| Appearance | White to off-white waxy solid (predicted) | Inferred from elaidic acid[3] |

| Solubility | Soluble in non-polar organic solvents (e.g., CCl₄, chloroform, hexane); reacts with water and alcohols. | Inferred from synthesis methods and general anhydride properties[4] |

| Melting Point | Above the melting point of elaidic acid (43-45 °C) | Inferred from elaidic acid data[5] |

Synthesis and Purification

The synthesis of trans-9-Octadecenoic anhydride relies on the dehydration or coupling of its parent carboxylic acid, elaidic acid. Two robust and commonly cited methods are presented below. The choice of method often depends on the desired scale, purity requirements, and available reagents.

Method 1: Synthesis via Carbodiimide-Mediated Coupling

This method is a simple and high-yield procedure for preparing fatty acid anhydrides at room temperature.[1] Dicyclohexylcarbodiimide (DCC) acts as a powerful dehydrating agent, facilitating the condensation of two molecules of elaidic acid.

Caption: Workflow for the synthesis of this compound using DCC.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidic acid (2.0 equivalents) in anhydrous carbon tetrachloride (CCl₄).

-

Expert Insight: Anhydrous conditions are critical to prevent the hydrolysis of the DCC reagent and the anhydride product, maximizing yield.[4]

-

-

Reagent Addition: While stirring at room temperature, add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in anhydrous CCl₄ dropwise to the elaidic acid solution.

-

Reaction: Allow the reaction mixture to stir at room temperature. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically complete within a few hours. Monitor progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Remove the precipitated DCU by vacuum filtration. b. Wash the solid DCU cake with a small amount of fresh, cold CCl₄ to recover any trapped product. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness Check: The high insolubility of the DCU byproduct in CCl₄ is the basis for its simple and effective removal, ensuring a high-purity filtrate.[1]

-

-

Final Product: The resulting residue is the trans-9-Octadecenoic anhydride, which can be used directly or further purified by recrystallization if necessary.

Method 2: Synthesis via Acetic Anhydride Dehydration

This industrial-friendly method uses a common dehydrating agent, acetic anhydride, to form a mixed anhydride intermediate, which is then converted to the symmetrical this compound.[6]

-

Reaction Stage 1 (Mixed Anhydride Formation): a. Melt elaidic acid in a reaction vessel at approximately 75-90 °C with agitation and a nitrogen sparge. b. Add an equimolar quantity of acetic anhydride to the molten fatty acid. c. Allow the mixture to react at atmospheric pressure for approximately 20-30 minutes. This forms an equilibrium mixture of this compound, acetic-elaidic mixed anhydride, and unreacted starting materials.[6]

-

Reaction Stage 2 (Conversion to Symmetrical Anhydride): a. Apply a vacuum to the reaction vessel while maintaining the temperature at 77-90 °C. b. Continuously remove the acetic acid byproduct via distillation for 60-90 minutes.

-

Causality Explanation: Removing the acetic acid byproduct drives the equilibrium towards the formation of the more stable, symmetrical this compound.[6]

-

-

Purification Stage 3 (High-Purity Distillation): a. Purify the resulting crude anhydride mixture using high-vacuum short-path evaporation. b. Heat the mixture to a temperature between 150 °C and 220 °C under a vacuum of 0.001 to 1 mmHg.[6] This step effectively removes any remaining fatty acids and mixed anhydrides, yielding a product with >95% purity.

Analytical Characterization

Confirming the identity and purity of the synthesized anhydride is crucial. A combination of spectroscopic methods is recommended.

Table 2: Expected Analytical Data for trans-9-Octadecenoic Anhydride

| Technique | Expected Result | Rationale & References |

| FTIR Spectroscopy | Two strong C=O stretching bands: ~1820 cm⁻¹ (asymmetric) and ~1760 cm⁻¹ (symmetric). Absence of broad O-H stretch from carboxylic acid (~3000 cm⁻¹). | The dual carbonyl peaks are characteristic of all acid anhydrides due to symmetric and asymmetric stretching vibrations.[7][8] The higher frequency band is typically stronger in acyclic anhydrides.[9] |

| ¹H NMR Spectroscopy | Protons α to carbonyl (C2, C2'): ~2.5 ppm (triplet). Protons on the double bond (C9, C10): ~5.4 ppm (multiplet). Terminal methyl group (C18, C18'): ~0.9 ppm (triplet). Absence of carboxylic acid proton (>10 ppm). | Alpha-protons are deshielded by the carbonyl group. Data is extrapolated from elaidic acid spectra and general anhydride chemical shifts.[9][10] |

| ¹³C NMR Spectroscopy | Carbonyl carbons (C1, C1'): ~170 ppm. Olefinic carbons (C9, C10): ~130 ppm. | Carbonyl carbons in anhydrides typically resonate in the 160-180 ppm range. Data is extrapolated from elaidic acid spectra.[9][11] |

| HPLC | A single major peak indicating high purity. | HPLC is preferred over GC for analyzing thermally sensitive compounds like anhydrides.[12][13] |

Applications in Research and Drug Development

The reactivity of the anhydride bond is central to its utility. It serves as an excellent acylating agent and has found a significant niche in the field of drug delivery.

Acylating Agent in Synthesis

trans-9-Octadecenoic anhydride is an effective agent for introducing the lipophilic elaidoyl group onto nucleophilic substrates such as alcohols, amines, and thiols. This reaction proceeds via nucleophilic acyl substitution.

Caption: Mechanism of nucleophilic acyl substitution using this compound.

This reactivity is exploited in the synthesis of complex lipids, such as specialized triglycerides, where this compound is used to acylate 1,3-diglycerides.[14]

Anhydride Prodrugs for Controlled Release

A significant application lies in creating prodrugs of pharmaceuticals that contain a carboxylic acid group (e.g., nonsteroidal anti-inflammatory drugs like ibuprofen).[15][16] By forming a mixed anhydride with elaidic acid, several therapeutic advantages can be achieved:

-

Increased Lipophilicity: The long fatty acid chain enhances the drug's ability to cross lipid membranes, potentially improving bioavailability.[17]

-

Sustained Release: The anhydride bond is designed to be hydrolytically unstable in the physiological environment, slowly releasing the active drug over an extended period. The rate of hydrolysis can be tuned based on the hydrophobicity of the anhydride.[15][16]

-

Gastric Protection: Temporarily masking the acidic carboxyl group can reduce direct irritation to the stomach lining.[15]

The incorporation of fatty acids into polyanhydride polymer backbones is another advanced strategy for creating biodegradable materials for long-term drug delivery depots.[12][18]

Safety and Handling

While a specific Safety Data Sheet (SDS) for trans-9-Octadecenoic anhydride is not widely available, a safety profile can be constructed based on the known hazards of its parent acid, similar anhydrides (e.g., oleic anhydride), and the general reactivity of the anhydride functional group.

-

Hazard Classification: Expected to be a skin and eye irritant.[5][19][20] May cause respiratory irritation if inhaled as dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19][20] If handling as a powder or generating dust, use a respirator.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.[2] Keep away from moisture and water, as it will hydrolyze back to elaidic acid. It is incompatible with strong oxidizing agents, bases, and reducing agents.[5][20]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][19]

-

References

- Grimm, H. et al. (1995). Fatty acid anhydride process. U.S.

-

Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175. [Link]

-

Avnir, Y. et al. (2003). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Pharmaceutical Development and Technology. [Link]

- Goebbert, C. et al. (1996). Method for purification of fatty acid mixtures. U.S.

-

Christie, W.W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

-

Bianco-Peled, H. et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical Research, 20(3), 449-455. [Link]

-

Kumar, N. et al. (2014). Hydroxy fatty acid based polyanhydride as drug delivery system: Synthesis, characterization, in vitro degradation, drug release, and biocompatibility. ResearchGate. [Link]

-

Norris, J. (2018). Synthesis of acid anhydrides. YouTube. [Link]

-

Bianco-Peled, H. et al. (2003). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

-

Kumar, N. et al. (2007). Analysis of fatty acid anhydrides and polyanhydrides. ResearchGate. [Link]

-

Li, W. et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]

-

Chromatography Forum. (2005). Fatty acid anhydride. [Link]

-

SpectraBase. (n.d.). Fatty Acid: Elaidic - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chad's Prep. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. YouTube. [Link]

-

PubChem. (n.d.). Elaidic Acid. [Link]

-

Chemistry LibreTexts. (2023). Properties of Anhydrides. [Link]

-

Elisabettini, P. et al. (1998). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. Journal of the American Oil Chemists' Society, 75(2), 285-291. [Link]

- European Patent Office. (2014).

-

Smith, B.C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

McMurry, J. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ELAIDIC ACID(112-79-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Fatty acid anhydride - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

- 15. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Characterization of Elaidic Anhydride

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a derivative of the trans-unsaturated fatty acid, elaidic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. By examining the spectral features, this guide aims to facilitate the identification, characterization, and quality control of this compound in various research and development settings.

Introduction: The Significance of this compound Characterization

Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. The conversion of elaidic acid into its anhydride form introduces a reactive functional group that is a valuable intermediate in organic synthesis, particularly in the preparation of derivatives for biomedical applications and materials science. Accurate and thorough characterization of this compound is paramount to ensure purity, confirm structural integrity, and understand its reactivity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure and composition.

This guide delves into the expected spectroscopic signatures of this compound, drawing upon data from its precursor, elaidic acid, its cis-isomer, oleic anhydride, and established principles of spectroscopic interpretation for anhydrides.

Synthesis and Sample Preparation: A Foundational Overview

The synthesis of this compound typically involves the dehydration of two molecules of elaidic acid. This can be achieved through various methods, such as reaction with a strong dehydrating agent like acetic anhydride or by forming an acyl chloride intermediate followed by reaction with an elaidate salt.[1] The choice of synthetic route can influence the impurity profile, making spectroscopic verification crucial.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Preparation of Elaidoyl Chloride: Thionyl chloride is added dropwise to a solution of elaidic acid in an inert solvent (e.g., dichloromethane) at 0°C. The reaction is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield elaidoyl chloride.

-

Formation of this compound: The crude elaidoyl chloride is dissolved in an inert solvent. To this solution, a stoichiometric amount of a carboxylate salt, such as sodium elaidate, is added. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is filtered to remove the inorganic salt. The filtrate is washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

For spectroscopic analysis, the purified this compound should be dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or analyzed neat for ATR-IR. For mass spectrometry, the sample is typically dissolved in a volatile solvent compatible with the ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be similar to that of elaidic acid, with key differences in the chemical shifts of protons alpha to the carbonyl group.

-

Olefinic Protons (δ ~5.4 ppm): The two protons of the trans double bond will appear as a multiplet around 5.4 ppm. The trans-coupling constant (³J) is typically in the range of 14-16 Hz, which is a characteristic feature distinguishing it from the cis-isomer (oleic anhydride), where the coupling constant is smaller (around 10-12 Hz).

-

α-Methylene Protons (δ ~2.4 ppm): The protons on the carbon atoms adjacent to the anhydride carbonyl groups are expected to be deshielded and will appear as a triplet around 2.4 ppm. This is a slight downfield shift compared to the α-methylene protons in elaidic acid (δ ~2.35 ppm) due to the electron-withdrawing nature of the anhydride group.[2][3]

-

Allylic Protons (δ ~2.0 ppm): The methylene protons adjacent to the double bond will resonate around 2.0 ppm.

-

Aliphatic Chain Protons (δ ~1.2-1.6 ppm): The remaining methylene protons of the fatty acid chains will appear as a broad multiplet in the region of 1.2-1.6 ppm.

-

Terminal Methyl Protons (δ ~0.9 ppm): The terminal methyl groups will give rise to a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbons (δ ~165-175 ppm): The carbonyl carbons of the anhydride group are expected to resonate in the range of 165-175 ppm. This region is characteristic of carboxylic acid derivatives.[4]

-

Olefinic Carbons (δ ~130 ppm): The two carbons of the trans double bond will appear around 130 ppm.

-

α-Methylene Carbons (δ ~34 ppm): The carbon atoms alpha to the carbonyl groups are expected at approximately 34 ppm.

-

Other Aliphatic Carbons: The remaining methylene carbons of the aliphatic chain will appear in the range of 22-32 ppm, and the terminal methyl carbon will be observed at around 14 ppm.[5][6]

Spectroscopic Data Summary: NMR of this compound (Expected)

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~165-175 |

| Olefinic (CH=CH) | ~5.4 (m) | ~130 |

| α-Methylene (CH₂-C=O) | ~2.4 (t) | ~34 |

| Allylic (CH₂-C=C) | ~2.0 (m) | ~32 |

| Aliphatic (CH₂) | ~1.2-1.6 (m) | ~22-32 |

| Terminal Methyl (CH₃) | ~0.9 (t) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature of an acid anhydride in an IR spectrum is the presence of two carbonyl stretching bands.[7]

-

Symmetric and Asymmetric C=O Stretching (1800-1850 cm⁻¹ and 1740-1790 cm⁻¹): Non-cyclic anhydrides exhibit two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes.[7][8] For this compound, these are expected to appear around 1820 cm⁻¹ (asymmetric, stronger) and 1750 cm⁻¹ (symmetric, weaker).[7][8]

-

C-O Stretching (1000-1300 cm⁻¹): A strong C-O stretching vibration is also characteristic of the anhydride group and is expected in the 1000-1300 cm⁻¹ region.[7]

-

Trans C=C Bending (out-of-plane) (~965 cm⁻¹): A distinct peak around 965 cm⁻¹ is a hallmark of a trans-disubstituted double bond. This peak is crucial for confirming the trans configuration of the double bond in this compound.

-

C-H Stretching (~2850-3000 cm⁻¹): The C-H stretching vibrations of the aliphatic chains will be observed in this region.

Spectroscopic Data Summary: IR of this compound (Expected)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Asymmetric C=O Stretch | ~1820 |

| Symmetric C=O Stretch | ~1750 |

| C-O Stretch | ~1000-1300 |

| Trans C=C-H Bend | ~965 |

| Aliphatic C-H Stretch | ~2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound (C₃₆H₆₆O₃), the expected molecular weight is approximately 546.9 g/mol .[9] The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the anhydride linkage and fragmentation of the fatty acid chains.

Expected Fragmentation Pathways:

A prominent fragmentation pathway for acid anhydrides is the formation of an acylium ion.

-

Formation of the Acylium Ion: Cleavage of the C-O bond in the anhydride linkage would lead to the formation of an elaidoyl acylium ion ([C₁₈H₃₃O]⁺) with an m/z of 265.

-

Formation of the Carboxylate Ion: The corresponding elaidate carboxylate anion ([C₁₈H₃₃O₂]⁻) with an m/z of 281 would be observed in negative ion mode.

-

Loss of a Fatty Acid Chain: In some ionization modes, a neutral loss of an elaidic acid molecule (282.5 amu) from the protonated molecular ion ([M+H]⁺, m/z 547.9) could be observed.

-

Aliphatic Chain Fragmentation: Further fragmentation would involve the characteristic loss of alkyl fragments from the fatty acid chains.[10][11]

Illustrative Fragmentation Diagram

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected NMR, IR, and MS data based on established chemical principles and data from analogous compounds. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors. The combination of these techniques provides a robust analytical workflow for the comprehensive characterization of this important chemical intermediate.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000573). Retrieved from [Link]

-

PubChem. (n.d.). Elaidic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Fatty Acid: Elaidic - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of food samples showing the elaidic acid peaks. Retrieved from [Link]

-

MassBank. (2022). Elaidic acid; LC-ESI-QTOF; MS2;. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis: Anhydrides. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

-

PubChem. (n.d.). Oleic anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]

-

E. coli Metabolome Database. (2015). Elaidic acid (ECMDB21423). Retrieved from [Link]

- Elisabettini, P., et al. (1998). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. Journal of the American Oil Chemists' Society.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0256501). Retrieved from [Link]

- Al-Malki, A. L., & El-Sharkawy, A. (2022).

-

SpectraBase. (n.d.). Oleic anhydride - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0256501). Retrieved from [Link]

-

NIST. (n.d.). 9-Octadecenoic acid, (E)-. Retrieved from [Link]

-

mzCloud. (2017). Elaidic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Elaidic acid - Optional[¹³C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Al-Malki, A. L., & El-Sharkawy, A. (2022). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste.

-

YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

News. (2024). We will discuss the applications of FTIR in the analysis of maleic anhydride. Retrieved from [Link]

-

YouTube. (2018). Synthesis of acid anhydrides. Retrieved from [Link]

-

PubMed. (2012). Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and characterization of new alkyd resins (short, medium and long) based on sunflower oil and linoleic acid as binder for paints. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). (d) ¹³C NMR Spectrum of the reaction product mix of acetic anhydride.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ELAIDIC ACID(112-79-8) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oleic anhydride | C36H66O3 | CID 5369123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Isomeric Dichotomy: A Technical Guide to the Structural and Functional Differences Between Elaidic Anhydride and Oleic Anhydride for Researchers and Drug Development Professionals

In the landscape of lipid chemistry and its application in advanced drug delivery systems, the nuanced differences between geometric isomers can precipitate profound effects on material properties and biological interactions. This guide provides an in-depth exploration of the structural and functional distinctions between elaidic anhydride and oleic anhydride. As the trans and cis isomers of the C18:1 fatty acid anhydride, respectively, their subtle variance in stereochemistry dictates a cascade of differences in their physical attributes, reactivity, and ultimate utility in pharmaceutical sciences. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their divergent behaviors.

The Core Structural Distinction: A Tale of Two Geometries

The fundamental difference between this compound and oleic anhydride lies in the geometry of the double bond within their constituent fatty acid chains. Oleic acid, the precursor to oleic anhydride, possesses a cis double bond at the ninth carbon position, introducing a distinct "kink" or bend in the hydrocarbon chain.[1][2] Conversely, elaidic acid, the precursor to this compound, features a trans double bond at the same position, resulting in a more linear and extended molecular conformation.[1][3] This seemingly minor variation in spatial arrangement is the cornerstone of their differing macroscopic properties.

When two of these fatty acid molecules are joined via a dehydration reaction to form an anhydride, these geometric constraints are magnified.

Oleic Anhydride: The bent structure of the oleic acid moieties in oleic anhydride prevents efficient packing of the molecules. This disruption of intermolecular forces, specifically van der Waals interactions, leads to a lower melting point.[4][5]

This compound: The linear nature of the elaidic acid chains allows for more ordered and compact packing in the solid state.[5] This enhanced intermolecular association results in a significantly higher melting point compared to its cis counterpart.

Below is a visualization of the structural differences between the two anhydrides, highlighting the impact of the cis versus trans double bond on the overall molecular shape.

Caption: Structural comparison of Oleic Anhydride (cis) and this compound (trans).

Comparative Physicochemical Properties

The structural disparities directly translate into observable differences in the physicochemical properties of elaidic and oleic anhydride. These properties are critical for formulation scientists when considering applications in drug delivery, where factors like solubility and physical state at physiological temperatures are paramount.

| Property | Oleic Anhydride | This compound | Source(s) |

| Synonyms | cis-9-Octadecenoic anhydride, Oleoyl anhydride | trans-9-Octadecenoic Anhydride | [6][7] |

| Molecular Formula | C₃₆H₆₆O₃ | C₃₆H₆₆O₃ | [6][7] |

| Molecular Weight | 546.91 g/mol | 546.92 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid or solid | White to off-white solid | [6][8] |

| Melting Point | 22-24 °C | 42-44 °C | [6][8] |

| Boiling Point | 200-215 °C at 11 mmHg | No data available, expected to be higher than oleic anhydride | [6] |

| Solubility | Soluble in ethanol, DMF, and DMSO; limited solubility in water | Expected to have lower solubility in polar solvents compared to oleic anhydride due to more efficient crystal packing. | [6] |

Synthesis and Characterization: A Methodological Overview

The synthesis of both elaidic and oleic anhydride typically involves the dehydration of their respective parent fatty acids. Several established methods can be employed, with the choice of reagent and reaction conditions influencing yield and purity.

Synthesis via Carbodiimide Coupling

A widely adopted and efficient method for the synthesis of fatty acid anhydrides under mild conditions is the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[9] This method offers high yields for the preparation of oleic anhydride and can be readily adapted for the synthesis of this compound.[9][10]

Experimental Protocol: Synthesis of Fatty Acid Anhydride using DCC

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fatty acid (oleic acid or elaidic acid, 2.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane or carbon tetrachloride.

-

Reagent Addition: To the stirred solution, add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the fatty acid starting material.

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude anhydride can be further purified by techniques such as column chromatography or distillation under high vacuum to remove any remaining impurities.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the anhydride product back to the carboxylic acid.

-

Inert Atmosphere: This prevents potential side reactions, such as oxidation of the unsaturated fatty acid chains.

-

Aprotic Solvent: Solvents like dichloromethane are chosen for their ability to dissolve the reactants without participating in the reaction.

-

DCC as a Dehydrating Agent: DCC efficiently facilitates the removal of a water molecule from two carboxylic acid molecules, forming the stable urea byproduct which conveniently precipitates out of the reaction mixture.

Caption: Experimental workflow for the synthesis of fatty acid anhydrides using DCC.

Characterization Techniques

Confirmation of anhydride formation and assessment of purity can be achieved through standard analytical techniques:

-

Infrared (IR) Spectroscopy: The most definitive evidence for anhydride formation is the appearance of two characteristic carbonyl (C=O) stretching bands in the IR spectrum, typically around 1810 cm⁻¹ and 1740 cm⁻¹.[11] The presence of two bands is due to symmetric and asymmetric stretching modes of the two carbonyl groups.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can confirm the structure of the anhydride and the absence of the carboxylic acid proton signal.

-

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the reaction progress and assessing the purity of the final product.

Reactivity and Applications in Drug Development

As carboxylic acid anhydrides, both elaidic and oleic anhydride are reactive acylating agents that readily undergo nucleophilic acyl substitution reactions.[6] They react with water to hydrolyze back to their constituent carboxylic acids, with alcohols to form esters, and with amines to form amides.[13][14]

The difference in their three-dimensional structures can influence their reactivity. The more sterically hindered environment around the carbonyl groups in oleic anhydride, due to the cis double bond, may lead to slightly different reaction kinetics compared to the more linear and accessible this compound. However, both are considered highly reactive.

In the context of drug development, fatty acid anhydrides are of significant interest for several reasons:

-

Prodrugs: The anhydride linkage can be used to create prodrugs of carboxylic acid-containing drugs.[15][16] This can improve the drug's lipophilicity, enhance its absorption through biological membranes, and provide a mechanism for controlled release as the anhydride hydrolyzes in vivo.[17] The rate of hydrolysis can be tuned by the hydrophobicity of the fatty acid chains.

-

Drug Delivery Vehicles: The self-assembly properties of these amphiphilic molecules can be exploited in the formation of nanoparticles, micelles, and other drug delivery systems.[18] The choice between elaidic and oleic anhydride can influence the morphology and stability of these nanostructures. The more ordered packing of this compound might lead to more stable, solid-like nanoparticles, whereas oleic anhydride could form more fluid, liposome-like structures.

-

Acylating Agents in Synthesis: Oleic anhydride has been used in the synthesis of various phospholipids and triglycerides.[19] The choice between the cis and trans isomer allows for the introduction of specific structural motifs into complex lipids, which can be crucial for their biological function.

Caption: Logical relationship between anhydride structure and drug development applications.

Conclusion

The distinction between this compound and oleic anhydride is a compelling example of how stereochemistry at a single double bond can profoundly influence molecular architecture and, consequently, material properties and functional applications. For researchers and professionals in drug development, a thorough understanding of these differences is crucial for the rational design of novel therapeutics and delivery systems. The linear, more ordered nature of this compound offers potential advantages in creating stable, solid-state formulations, while the kinked structure of oleic anhydride may be more suited for applications requiring greater fluidity and membrane disruption. The choice between these two isomers is not merely a matter of chemical substitution but a strategic decision that can dictate the success of a formulation.

References

-

Chemical-Suppliers. This compound | CAS 55726-25-5. Available from: [Link]

-

Study.com. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. Available from: [Link]

-

ResearchGate. Figure 1. Structures of cis - and trans fatty acids. Elaidic acid (9-...). Available from: [Link]

-

MySkinRecipes. Elaidic acid. Available from: [Link]

-

Figshare. Structures of cis- and trans fatty acids. - Public Library of Science. Available from: [Link]

-

Chemist Ai. how do I know I made oleic anhydride when reacting oleic acid with p2o5, in anhydrous pyridine? Or am I just supposed to guess/ believe that I made it?. Available from: [Link]

-

NIH. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]

-

NIH. Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Available from: [Link]

-

Quora. What is the difference between cis and trans fatty acid? What are some examples of food that contain CIS and trans fats?. Available from: [Link]

-

Chemistry LibreTexts. Reactivity of Anhydrides. Available from: [Link]

-

Pediaa.com. Difference Between Cis and Trans Fatty Acids. Available from: [Link]

-

ResearchGate. Consecutive reactions in an oleic acid and acetic anhydride reaction medium. Available from: [Link]

-

PubMed. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Available from: [Link]

-

Chemsrc. OLEIC ANHYDRIDE | CAS#:24909-72-6. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Anhydrides. Available from: [Link]

-

PubChem. Oleic anhydride | C36H66O3 | CID 5369123. Available from: [Link]

-

ResearchGate. Structures of oleic and elaidic acids. Oleic acid and elaidic acids are.... Available from: [Link]

-

ResearchGate. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Available from: [Link]

-

ResearchGate. (PDF) Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link]

-

Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. Available from: [Link]

-

Organic Chemistry Portal. Anhydride synthesis. Available from: [Link]

-

MDPI. Ellagic Acid Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study. Available from: [Link]

Sources